molecular formula C18H22N4O5S B2491742 Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 915188-13-5

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2491742
CAS No.: 915188-13-5
M. Wt: 406.46
InChI Key: FHUGLMYJVDKUQT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a benzoate ester, an oxadiazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Introduction of the morpholine moiety: This step involves the reaction of the oxadiazole intermediate with morpholine, often under basic conditions.

    Thioether formation: The oxadiazole-morpholine intermediate is then reacted with a suitable thiol to form the thioether linkage.

    Acylation: The final step involves the acylation of the thioether intermediate with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Amides or alcohol derivatives of the benzoate ester.

Scientific Research Applications

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and morpholine moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with an amino group instead of a morpholine moiety.

    Ethyl 4-(2-((5-(methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a methyl group instead of a morpholine moiety.

Uniqueness

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is unique due to the presence of the morpholine moiety, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-2-26-17(24)13-3-5-14(6-4-13)19-15(23)12-28-18-21-20-16(27-18)11-22-7-9-25-10-8-22/h3-6H,2,7-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUGLMYJVDKUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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